3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

This meta-substituted pyrimidinyl-benzaldehyde combines a reactive aldehyde handle with a 2,6-dimethoxypyrimidine scaffold that enhances electron density and hydrogen-bonding capacity, enabling regioselective C4 cross-coupling, condensation, and nucleophilic addition workflows unattainable with simpler analogs. The C4 attachment and meta-aldehyde pattern govern conjugation and steric environment, making it the correct isomer for ALDH inhibitor and differentiation therapy programs. Using para isomers (CAS 210115-39-2) or C2-linked variants risks altered yields, selectivity, and target engagement.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 210115-38-1
Cat. No. B1504653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde
CAS210115-38-1
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)C2=CC=CC(=C2)C=O)OC
InChIInChI=1S/C13H12N2O3/c1-17-12-7-11(14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-8H,1-2H3
InChIKeyMKPUDBNIYWPDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde (CAS 210115-38-1): Structural Identity, Physicochemical Profile, and Procurement Context


3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde (CAS 210115-38-1, molecular formula C₁₃H₁₂N₂O₃, MW 244.25 g/mol) is a heteroaromatic building block comprising a benzaldehyde core linked at the meta (3-) position to a 2,6-dimethoxypyrimidine ring at the pyrimidine C4 position [1]. Its calculated physicochemical parameters include a polar surface area (PSA) of 61.31 Ų and a logP of approximately 1.97, placing it in a favorable property space for both synthetic elaboration and potential biological evaluation [2]. The compound is classified among pyrimidinyl-benzaldehyde intermediates, a family widely employed in medicinal chemistry for kinase inhibitor programs, agrochemical herbicide development, and aldehyde dehydrogenase (ALDH) inhibitor research [3][4]. Unlike simpler pyrimidinyl-benzaldehyde congeners that lack the 2,6-dimethoxy substitution pattern, this compound offers enhanced electron density on the pyrimidine ring and distinct hydrogen-bonding capacity, features that directly impact its reactivity in cross-coupling, condensation, and nucleophilic addition reactions [5].

Why 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde Cannot Be Casually Substituted: Regiochemical, Electronic, and Steric Determinants of Function


Within the pyrimidinyl-benzaldehyde chemical space, seemingly minor structural permutations produce functionally divergent molecules [1]. The meta-substitution of the aldehyde on the benzene ring (position 3) relative to the pyrimidine C4 attachment determines both the compound's electronic conjugation pathway and the steric environment around the reactive aldehyde carbonyl — parameters that directly govern downstream reactivity in condensation, cyclization, and metal-catalyzed coupling reactions [2]. The 2,6-dimethoxy groups on the pyrimidine ring exert a strong electron-donating effect through resonance, which is not replicated by non-methoxylated analogs such as 3-(pyrimidin-2-yl)benzaldehyde (CAS 263349-22-0) or methyl-substituted variants . Furthermore, the C4 attachment point on the pyrimidine ring (as opposed to C2 in many common analogs) influences the compound's behavior in zinc insertion and cross-coupling chemistry, enabling regioselective functionalization strategies that are inaccessible to the C2-linked isomers [3]. These structural features cumulatively mean that substituting this compound with a positional isomer or simpler analog will likely alter reaction yields, product selectivity, or biological target engagement — a risk that cannot be mitigated without re-optimization of the entire synthetic or screening workflow.

Quantitative Differentiation Evidence for 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde Versus Closest Structural Analogs


Regiochemical Differentiation: Meta-Benzaldehyde Substitution Confers Distinct Reactivity Compared to Para Isomer (CAS 210115-39-2)

The target compound positions the reactive formyl group at the meta (3-) position of the benzene ring relative to the pyrimidine C4 attachment. The closest positional isomer, 4-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde (CAS 210115-39-2), bears the aldehyde at the para (4-) position . In meta-substituted benzaldehydes, the aldehyde group is electronically decoupled from the π-system of the pyrimidine substituent, resulting in a different reactivity profile for nucleophilic addition and condensation reactions compared to the para isomer, where direct through-conjugation enhances the electrophilicity of the carbonyl carbon [1]. This electronic distinction has practical consequences: the para isomer is reported as a herbicide/plant regulator intermediate, whereas the meta isomer (target compound) has been cited in patents for anticancer and cell differentiation applications, suggesting divergent biological targeting [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

2,6-Dimethoxy Substitution on Pyrimidine: Enhanced Electron Density Differentiates from Non-Methoxylated and Mono-Methoxylated Analogs

The 2,6-dimethoxy substitution pattern on the pyrimidine ring is a key pharmacophoric feature in multiple biologically active compound classes. The target compound contains two methoxy groups at positions 2 and 6 of the pyrimidine, whereas the closest non-methoxylated analog, 3-(pyrimidin-2-yl)benzaldehyde (CAS 263349-22-0), bears no methoxy substituents [1]. In the herbicide field, 4,6-dimethoxypyrimidine derivatives have demonstrated ALS (acetolactate synthase) inhibitory activity with IC₅₀ values spanning 0.2–200 μM, with the most potent compound (K11570) achieving an IC₅₀ of 0.2 μM against pea ALS [2]. This class-level data demonstrates that dimethoxy substitution is critical for target engagement. The 2,6-dimethoxy configuration in the target compound provides two electron-donating groups that enhance pyrimidine ring electron density, increasing its capacity for hydrogen bonding and π-stacking interactions with biological targets, a feature absent in the non-methoxylated 3-(pyrimidin-2-yl)benzaldehyde [3].

Medicinal Chemistry Kinase Inhibition Herbicide Development

Patent-Cited Biological Activity: Induction of Cell Differentiation and Anti-Proliferative Effects — a Functional Differentiator from Herbidical Analogs

According to patent-derived annotation data curated from freshpatents.com, 3-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This biological profile distinguishes the compound from structurally related dimethoxypyrimidine benzaldehyde derivatives that have been optimized for herbicidal applications. Specifically, 4-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde (CAS 210115-39-2) has been characterized as a herbicide and plant regulator intermediate , while 2-(4,6-dimethoxy-2-pyrimidinyloxy)benzaldoxime derivatives have been patented exclusively for herbicidal use [2]. The target compound's cellular differentiation activity, while lacking a published quantitative IC₅₀ comparator in the public domain, represents a qualitatively distinct biological application space compared to herbicidal analogs — a critical consideration for procurement decisions in drug discovery versus agrochemical programs.

Cancer Research Cell Differentiation ALDH Inhibition

Synthetic Accessibility via Regioselective Zinc Insertion Chemistry: C4-Functionalization Advantage Over C2-Linked Analogs

The synthesis of 3-(2,6-dimethoxypyrimidin-4-yl)benzaldehyde at the C4 position of the pyrimidine ring can be accomplished via chemo- and regioselective direct zinc insertion methodology described by Soorukram et al. (2007) [1]. This method uses commercially available zinc dust with LiCl in THF to achieve selective insertion into C–I or C–Br bonds at the C4 position of 2,6-dimethoxypyrimidine precursors, enabling subsequent Negishi-type cross-coupling with appropriately functionalized benzaldehyde derivatives to install the biaryl linkage. The reported yields for this methodology across a range of electrophiles are described as 'good' [1]. In contrast, C2-linked analogs such as 3-(4,6-dimethoxypyrimidin-2-yl)benzaldehyde require different synthetic strategies (e.g., Suzuki coupling with pyrimidine-2-boronic acid derivatives), which may present different regioselectivity challenges, catalyst requirements, and yield profiles [2]. The C4 zinc insertion approach represents a distinct synthetic route that can be advantageous when C2 functionalization is synthetically encumbered or when divergent access to C4-substituted libraries is needed.

Organometallic Chemistry Process Chemistry Pyrimidine Functionalization

Optimal Application Scenarios for 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde Based on Evidence-Backed Differentiation


Medicinal Chemistry: ALDH-Focused Cancer Stem Cell and Differentiation Therapy Lead Generation

The patent-reported activity of this compound in arresting proliferation of undifferentiated cells and inducing monocyte differentiation makes it a candidate starting point for lead optimization programs targeting aldehyde dehydrogenase (ALDH)-dependent cancer stem cell pathways or differentiation therapy approaches . The presence of both the 2,6-dimethoxypyrimidine scaffold (known for enzyme active-site engagement in ALDH and kinase targets) and the meta-benzaldehyde moiety (a known ALDH substrate-mimetic pharmacophore) positions this compound at the intersection of two validated medicinal chemistry strategies. Procurement of the meta-substituted isomer specifically — rather than the para isomer (CAS 210115-39-2) characterized for herbicidal use — ensures that screening efforts are directed toward the correct biological application space .

Agrochemical Discovery: ALS-Targeted Herbicide Lead Exploration with Dimethoxypyrimidine Scaffold

The 2,6-dimethoxypyrimidine motif is a validated pharmacophore for acetolactate synthase (ALS) inhibition in herbicide development, with literature IC₅₀ values for optimized dimethoxypyrimidine derivatives reaching as low as 0.2 μM against plant ALS enzymes . The target compound, bearing both this pharmacophore and a synthetically versatile aldehyde handle, can serve as a key intermediate for generating focused libraries of Schiff base, oxime, and hydrazone derivatives for herbicidal activity screening . Its meta-aldehyde substitution pattern may confer distinct weed selectivity profiles compared to para-substituted or oxy-linked analogs that dominate the existing O-pyrimidinylsalicylate herbicide class .

Synthetic Methodology Development: C4-Selective Pyrimidine Functionalization Platform Compound

The zinc insertion methodology established by Soorukram et al. (2007) for C4-selective functionalization of 2,6-dimethoxypyrimidine derivatives provides a direct synthetic entry to this compound class . The target compound, with its reactive aldehyde group, serves as an ideal platform for subsequent diversification through condensation, reductive amination, or Wittig chemistry. This synthetic versatility, combined with the ability to access the C4-substituted scaffold without requiring pre-functionalized organometallic reagents (as would be needed for Suzuki-based C2 analog synthesis), makes the compound valuable for parallel library synthesis and methodology development in both academic and industrial settings .

Biochemical Probe Development: Meta-Benzaldehyde ALDH Substrate-Mimetic Tool Compound

Benzaldehyde itself is a well-established substrate and competitive inhibitor of aldehyde dehydrogenase (ALDH) enzymes . The structural elaboration of benzaldehyde with a 2,6-dimethoxypyrimidine substituent at the meta position creates a tool compound that retains the aldehyde warhead (capable of engaging the ALDH active-site cysteine) while adding the pyrimidine moiety for enhanced binding affinity and selectivity across ALDH isoforms. Published ALDH inhibitor development programs have demonstrated that benzaldehyde derivatives can achieve potent ALDH inhibition (e.g., DPAB with IC₅₀ values of 0.11–0.13 μM against ALDH1A1) , and the specific meta-substitution pattern of the target compound may offer isoform selectivity advantages that warrant investigation.

Quote Request

Request a Quote for 3-(2,6-Dimethoxypyrimidin-4-YL)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.